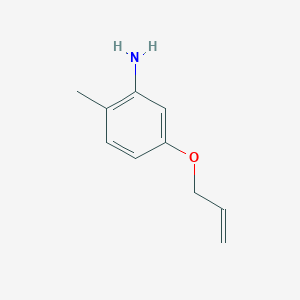

2-Methyl-5-(2-propen-1-yloxy)aniline

描述

属性

IUPAC Name |

2-methyl-5-prop-2-enoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h3-5,7H,1,6,11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBBETYBQQEOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Catalyst Development

Recent studies have highlighted the importance of catalysts in improving reaction efficiency and selectivity. For example, cobalt complexes have been used in various organic transformations, including isomerization reactions, which might be relevant for synthesizing complex molecules like this compound.

Green Chemistry Approaches

There is a growing interest in green chemistry methods that reduce waste, use less toxic reagents, and minimize environmental impact. Techniques like microwave-assisted synthesis and solvent-free reactions are being explored for their potential to improve efficiency while reducing environmental harm.

化学反应分析

2-Methyl-5-(2-propen-1-yloxy)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted aniline derivatives.

科学研究应用

2-Methyl-5-(2-propen-1-yloxy)aniline has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of new compounds and materials.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-Methyl-5-(2-propen-1-yloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .

相似化合物的比较

Structural Analogues and Key Differences

The following table summarizes critical structural analogues of 2-methyl-5-(2-propen-1-yloxy)aniline, highlighting substituent variations and their implications:

Research Findings and Limitations

- Catalytic Efficiency : Titanium-catalyzed synthesis of this compound achieves high yields but requires strict temperature control to avoid polymerization of the propenyloxy group .

- Stability Issues : CF₃-containing compounds exhibit superior shelf-life but require hazardous fluorinated reagents during synthesis .

- Biological Limitations: Despite structural similarities, none of these analogues showed significant antiretroviral activity in U937 cell line assays .

生物活性

2-Methyl-5-(2-propen-1-yloxy)aniline, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and biochemistry. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation into its biological activity.

The compound can be characterized by its molecular formula and a molecular weight of approximately 189.26 g/mol. The presence of both an aniline moiety and a propenyloxy group suggests that it may engage in various chemical reactions, influencing its biological interactions.

The biological activity of this compound is likely mediated through its interactions with specific enzymes and receptors. The propenyloxy group may facilitate binding to active sites on proteins, potentially modulating enzyme activity or receptor signaling pathways. This interaction can lead to various biochemical effects, including alterations in metabolic processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, indicating that similar anilines may exhibit significant antibacterial activity. For instance, research on analogs has shown effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MIC) for closely related compounds often fall within the range of 0.17 to 5.53 μg/mL against pathogens such as Vibrio parahaemolyticus and Staphylococcus aureus .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Tanicutone B | 0.17 | Vibrio parahaemolyticus |

| Tanicutone C | 5.53 | Staphylococcus aureus |

Cytotoxicity

The potential cytotoxic effects of this compound have not been extensively documented; however, studies on structurally similar compounds indicate that they can exhibit cytotoxicity against cancer cell lines. For example, Mannich bases derived from aniline have shown IC50 values less than 10 μM against human colon cancer cells . This suggests that further investigation into the cytotoxic potential of this compound is warranted.

Case Study 1: Enzyme Interaction

A study involving the interaction of aniline derivatives with specific enzymes demonstrated that these compounds could act as enzyme inhibitors, affecting metabolic pathways significantly. The sulfonamide group in related compounds was noted to form hydrogen bonds with enzyme active sites, leading to altered enzyme kinetics . Although specific data on this compound is limited, it is reasonable to hypothesize similar behavior due to structural similarities.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various aniline derivatives, it was found that compounds with propenyloxy substituents exhibited enhanced activity against gram-positive bacteria compared to their unsubstituted counterparts . This finding supports the notion that the structural features of this compound may confer significant biological activity.

常见问题

Basic: What are the recommended synthetic routes for 2-Methyl-5-(2-propen-1-yloxy)aniline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves N-alkylation of 2-methyl-5-hydroxyaniline with allyl bromide or chloride. Key steps include:

- Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, DMSO) to facilitate deprotonation and nucleophilic substitution .

- Temperature Control : Reactions are conducted at 60–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

For optimization, Design of Experiments (DoE) can systematically vary parameters (e.g., solvent, catalyst loading) to maximize yield .

Advanced: How can regioselective functionalization of the propenyloxy group be achieved for targeted derivatization?

Answer:

The propenyloxy group enables click chemistry (e.g., thiol-ene reactions) or transition metal-catalyzed cross-couplings (e.g., Heck, Suzuki-Miyaura). Methodological considerations:

- Thiol-ene Reactions : UV-initiated radical addition of thiols under inert atmospheres (N₂/Ar) for controlled regioselectivity .

- Palladium Catalysis : Use of Pd(PPh₃)₄ with arylboronic acids in THF/water mixtures (e.g., Suzuki coupling at the allyl terminus) .

- Protection Strategies : Temporary protection of the aniline group with acetyl or Boc groups prevents undesired side reactions during functionalization .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

Critical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., allyloxy group at C5, methyl at C2) and assess purity .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for quantifying impurities and verifying molecular ions .

- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .

- Elemental Analysis : Validate empirical formulas (e.g., C₁₀H₁₃NO) with <0.3% deviation .

Advanced: What mechanistic approaches are used to study the biological activity of this compound in enzyme inhibition assays?

Answer:

- Enzyme Kinetics : Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive) .

- Molecular Docking : Software (e.g., AutoDock Vina) models interactions between the propenyloxy group and enzyme active sites (e.g., cytochrome P450 isoforms) .

- Fluorescence Quenching : Monitor binding to tryptophan residues in target proteins using Stern-Volmer plots .

- In Vivo Metabolite Profiling : LC-MS/MS identifies phase I/II metabolites to assess metabolic stability .

Basic: How does the propenyloxy group influence the compound’s electronic properties compared to methoxy or ethoxy analogs?

Answer:

The propenyloxy group introduces conjugative effects via its π-system, altering electron density on the aromatic ring:

- Hammett Constants : The allyloxy substituent (σₚ ≈ -0.15) is less electron-donating than methoxy (σₚ ≈ -0.27), reducing resonance stabilization but enhancing reactivity in electrophilic substitutions .

- UV-Vis Spectroscopy : Bathochromic shifts (~10–15 nm) in λmax compared to methoxy derivatives due to extended conjugation .

- DFT Calculations : HOMO localization on the allyl chain suggests sites for electrophilic attack .

Advanced: What strategies mitigate oxidative degradation of this compound during storage and handling?

Answer:

- Antioxidant Additives : BHT (0.1% w/w) or ascorbic acid in storage solutions to scavenge free radicals .

- Inert Atmospheres : Store under argon in amber vials at -20°C to minimize photooxidation and moisture uptake .

- Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking of quinone byproducts .

Basic: How can researchers validate the purity of synthesized batches for reproducibility in biological assays?

Answer:

- Combined Chromatography : Use orthogonal methods (HPLC for polarity-based separation, GC for volatility) to detect trace impurities .

- NMR Purity Thresholds : Ensure integral ratios for aromatic protons (δ 6.5–7.2 ppm) align with theoretical values (e.g., 3H for C5-substituted ring) .

- Spiking Experiments : Add known impurities (e.g., allyl bromide residuals) to confirm detection limits .

Advanced: What computational tools predict the environmental fate and toxicity of this compound?

Answer:

- EPI Suite : Estimates biodegradability (BIOWIN model) and ecotoxicity (ECOSAR) based on QSAR .

- ADMET Prediction : Software like Schrödinger’s QikProp calculates logP (≈2.1) and blood-brain barrier permeability to prioritize derivatives .

- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to assess bioaccumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。